2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[(4,6-Dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 925009-46-7 ) is a polyheterocyclic compound featuring a quinazolinone core fused with a dihydroquinazoline moiety. The structure includes a 4,6-dimethylquinazolin-2-ylamino substituent at position 2 and a methyl group at position 6.
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H19N5O/c1-10-4-5-15-13(6-10)12(3)21-19(22-15)24-18-20-9-14-16(23-18)7-11(2)8-17(14)25/h4-6,9,11H,7-8H2,1-3H3,(H,20,21,22,23,24) |
InChI Key |
XHMDFOFSMPUHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=NC(=C4C=C(C=CC4=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Scaffold Construction
The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, heating anthranilic acid (1 ) with formamide (2 ) at 120°C yields quinazolin-4(3H)-one (3 ). Subsequent chlorination using phosphorus oxychloride (POCl3) produces 4-chloroquinazoline (4 ), a versatile intermediate for further functionalization.
Introduction of Methyl and Amino Groups
Methyl groups at positions 4 and 6 of the quinazoline ring are introduced early via alkylation or through the use of pre-methylated starting materials. For instance, 4,7-dimethylquinazolin-2-amine intermediates are synthesized by reacting 2-aminobenzonitrile derivatives with acetylacetone under acidic conditions. The amino group at position 2 is installed via nucleophilic aromatic substitution (SNAr), often requiring catalytic bases like triethylamine (TEA) to deprotonate the amine nucleophile.
Key Reaction Steps and Optimization
Cyclocondensation for Dihydroquinazolinone Formation
The 7-methyl-7,8-dihydroquinazolin-5(6H)-one moiety is constructed through a cyclocondensation reaction. A representative method involves reacting 2-aminocyclohexenone derivatives with urea or thiourea in polar aprotic solvents (e.g., DMSO) at elevated temperatures (120–140°C). Tert-butyl hydroperoxide (TBHP) is employed as an oxidizing agent to facilitate dehydrogenation, achieving yields of 70–85%.
Table 1: Cyclocondensation Reaction Conditions
Amination at Position 2
Coupling the dihydroquinazolinone intermediate with 4,6-dimethylquinazolin-2-amine is achieved via Buchwald-Hartwig amination or direct SNAr. Palladium catalysts (e.g., Pd(OAc)2) with Xantphos ligands enable C–N bond formation under inert atmospheres, yielding 65–90% depending on substituent steric effects.
Purification and Characterization
Chromatographic Separation
Crude products are purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (3:7 to 7:3 v/v). Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomers, with purity >95% confirmed by UPLC.
Table 2: Purification Methods and Outcomes
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazoline H), 7.89 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H, NH), 3.12 (m, 2H, CH2), 2.44 (s, 3H, CH3).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . The following table summarizes findings from various research articles regarding its effectiveness against different microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL | |
| Pseudomonas aeruginosa | 12.5 µg/mL | |
| Candida albicans | 25 µg/mL |
In a study published in RSC Advances, compounds similar to 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was noted to enhance the antimicrobial efficacy, suggesting that structural modifications could lead to even more potent derivatives .
Anticancer Properties
The anticancer potential of quinazoline derivatives has been extensively studied. The compound's structure allows it to interact with various biological targets associated with cancer cell proliferation.
Key Findings:
-
Cell Lines Tested:
- Human colon cancer (HCT-116)
- Breast cancer (MCF-7)
- IC50 Values:
- Mechanism of Action:
Antioxidant Activity
Quinazoline derivatives are also recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is vital in preventing cellular damage that leads to various diseases, including cancer and neurodegenerative disorders.
Research Insights:
A study evaluating the antioxidant capacity of similar compounds revealed that they exhibit significant free radical scavenging activity, which correlates with their structural characteristics such as the presence of electron-donating groups .
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.
Comparison with Similar Compounds
MAO and Kinase Inhibition
A series of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives demonstrated dual inhibitory effects on MAO-A/B and kinases (e.g., GSK3β), with submicromolar Ki values . The target compound’s 4,6-dimethylquinazolin-2-ylamino group may enhance binding affinity compared to phenyl substituents due to increased hydrophobicity and steric effects. For example:
Hydrogen Bonding and Crystal Packing
The amino group at position 2 in the target compound facilitates hydrogen bonding, critical for enzyme interactions and crystal stability . In contrast, derivatives with morpholinoethylamino (e.g., 7-(4-methoxyphenyl)-2-(2-morpholinoethylamino)-..., ) or piperazinyl groups (e.g., 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-..., ) introduce bulkier, flexible substituents that may reduce crystallinity but improve solubility.
Biological Activity
The compound 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 63074-08-8) is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research and as an inhibitor of various kinases. This article reviews its biological activity, synthesizing data from diverse studies and case reports to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is , with a molecular weight of 242.28 g/mol. The compound features a quinazoline core structure, which is known for its diverse pharmacological properties.
Anticancer Activity
One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have shown that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression.
Case Study: Aurora A Kinase Inhibition
A study highlighted the synthesis of related quinazoline derivatives that demonstrated potent inhibition of Aurora A kinase, a target frequently overexpressed in cancers. The compound exhibited an IC50 value of 21.94 nM against Aurora A kinase, leading to cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231) .
Antimicrobial Activity
Research has also indicated that quinazoline derivatives possess antimicrobial properties. For instance, compounds similar to 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
Inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) have been reported. These enzymes play critical roles in cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells .
The biological activity of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its ability to bind to and inhibit specific kinases. This binding disrupts the phosphorylation processes necessary for cell cycle progression and survival in cancer cells.
Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Anthranilic acid, POCl₃ | DMF | 100°C | 65–75 |
| Substitution | 4,6-Dimethylquinazolin-2-amine, Et₃N | THF | RT | 50–60 |
(Basic) What analytical methods are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4/C6, dihydroquinazolinone backbone). Key shifts include aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O: 347.1865) .
- X-ray Crystallography : Resolve stereochemistry of the dihydroquinazolinone ring if ambiguity arises .
(Advanced) How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
- Parameter Screening : Systematically vary solvent polarity (e.g., switch from THF to DMF for better solubility) and temperature (reflux vs. RT) to identify optimal conditions .
- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress and detect intermediate degradation .
- Scale-Up Protocols : Transition from batch to continuous flow reactors for improved heat/mass transfer, reducing side reactions .
(Advanced) What strategies enable functionalization of the quinazolinone core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Cl, Br) at C7 using NBS or SOCl₂ to enhance bioactivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the C7 substituent .
- Reductive Amination : Modify the C2 amino group with alkyl/aryl aldehydes to explore steric/electronic effects .
Q. Table 2: Functionalization Examples
| Modification | Reagents | Position | Application |
|---|---|---|---|
| Halogenation | NBS, SOCl₂ | C7 | Enhance kinase inhibition |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C7 | SAR for anticancer activity |
(Basic) Which biological assays are commonly used to evaluate this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against tyrosine kinases (e.g., EGFR) using fluorescence-based substrates .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify target protein interactions .
(Advanced) How should conflicting bioactivity data between in vitro and in vivo studies be addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 model) to identify bioavailability issues .
- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., patient-derived organoids) or alternative readouts (e.g., Western blot for target engagement) .
- Dose-Response Refinement : Adjust dosing regimens in animal models based on AUC (area under the curve) calculations .
(Advanced) What computational methods support the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to off-target kinases (e.g., VEGFR vs. EGFR) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize derivatives with sustained interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
